molecular formula C13H17BrO4 B7997211 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane

2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7997211
M. Wt: 317.17 g/mol
InChI Key: CMKRRUYAGZSARE-UHFFFAOYSA-N
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Description

2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane is an organic compound with the molecular formula C13H17BrO4 and a molecular weight of 317.18 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a dioxane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3-bromo-6-methoxyphenol with ethylene oxide in the presence of a base to form the intermediate 2-(3-bromo-6-methoxyphenoxy)ethanol. This intermediate is then cyclized with formaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form various derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would yield a carboxylic acid derivative.

Scientific Research Applications

2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The dioxane ring provides structural stability and enhances the compound’s solubility in various solvents .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxyphenol: Shares the bromine and methoxy groups but lacks the dioxane ring.

    2-(3-Bromo-6-methoxyphenoxy)ethanol: An intermediate in the synthesis of the target compound, containing the bromine and methoxy groups but not the dioxane ring.

    3-Bromo-6-methoxyphenol: Similar structure but without the ethyl and dioxane components.

Uniqueness

2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane is unique due to the presence of the dioxane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications.

Properties

IUPAC Name

2-[2-(5-bromo-2-methoxyphenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO4/c1-15-11-4-3-10(14)9-12(11)16-8-5-13-17-6-2-7-18-13/h3-4,9,13H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKRRUYAGZSARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCCC2OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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